(Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile is an organic compound with the molecular formula C12H11N3 It is characterized by the presence of a cyano group and a dimethylamino group attached to a vinyl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the cyano and dimethylamino groups. The reaction conditions typically involve the use of solvents such as paraxylene and catalysts like ionic liquids, which facilitate the reaction and improve yields .
Industrial Production Methods
In industrial settings, the production of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile may involve large-scale reactions using similar synthetic routes. The use of ionic liquids as catalysts and co-solvents can enhance the efficiency and sustainability of the process, allowing for the recycling of reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-1-cyano-2-(methylamino)vinyl]benzonitrile
- 2-[(Z)-1-cyano-2-(ethylamino)vinyl]benzonitrile
- 2-[(Z)-1-cyano-2-(propylamino)vinyl]benzonitrile
Uniqueness
2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile is unique due to the presence of both cyano and dimethylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-cyano-2-(dimethylamino)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15(2)9-11(8-14)12-6-4-3-5-10(12)7-13/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTIJHMBTWLGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.